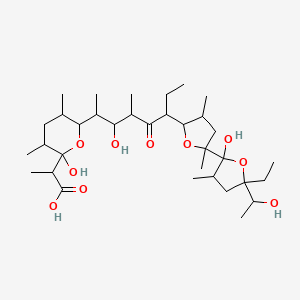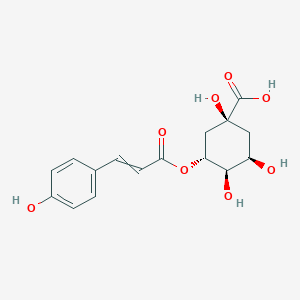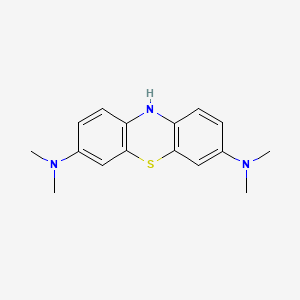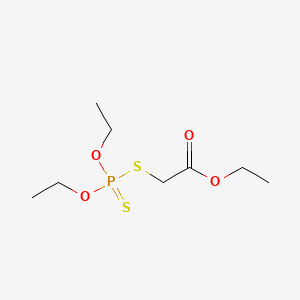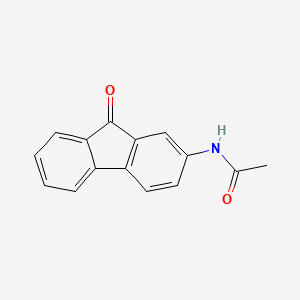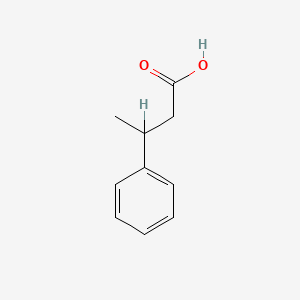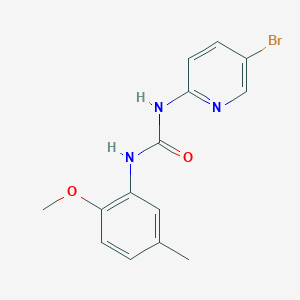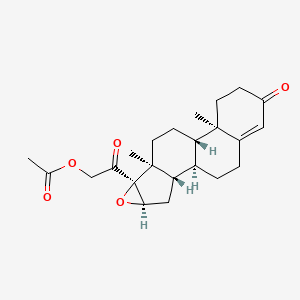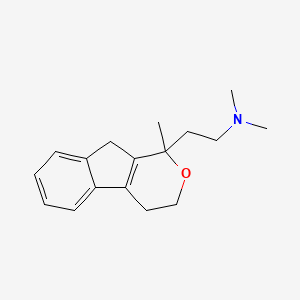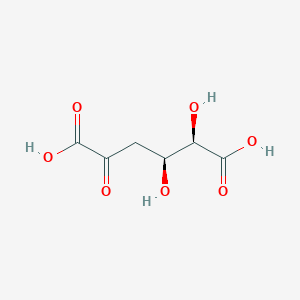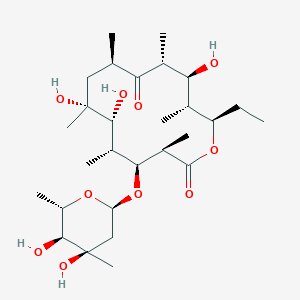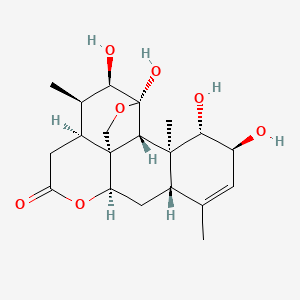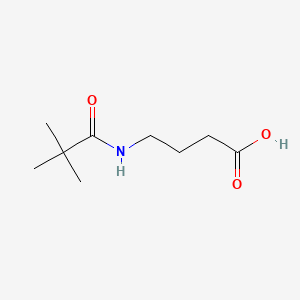
Pivagabine
Vue d'ensemble
Description
Les argiotoxines représentent une classe de toxines polyamines isolées de l'araignée tisseuse de toiles orbiculaires, en particulier des espèces telles qu'Araneus gemma et Argiope lobata . Ces composés neurotoxiques se trouvent dans les glandes à venin des araignées et sont connus pour leur capacité à antagoniser les actions du neurotransmetteur glutamate . Les argiotoxines sont classées en trois catégories en fonction de la nature de leur chromophore : argiopines, argiopinines et pseudoargiopinines .
Applications De Recherche Scientifique
Argiotoxin has significant applications in scientific research, particularly in neurochemistry and pharmacology. It is used to study the mechanisms of neurotransmitter antagonism and ion channel blocking . The compound’s ability to affect synaptic transmission makes it a valuable tool for developing novel neurotherapeutic drugs . Additionally, argiotoxin is used in electrophysiological studies to understand the functioning of glutamate receptors and their role in neurological disorders .
Safety and Hazards
Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Pivagabine . Personal protective equipment, including chemical impermeable gloves, should be used . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mécanisme D'action
Target of Action
Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid or N-pivaloyl-GABA , is believed to interact with the corticotropin-releasing factor (CRF) . CRF is a peptide hormone and neurotransmitter involved in the stress response.
Mode of Action
It was originally believed to function as a prodrug to GABA . Recent studies suggest that this compound may act via modulation of corticotropin-releasing factor (crf) . This implies that this compound could influence the body’s response to stress, potentially altering mood and anxiety levels.
Pharmacokinetics
It is known that this compound has a biological half-life of approximately 64 hours .
Result of Action
This compound has been used in trials studying the treatment of stress and anxiety . Its action on the CRF and potentially the HPA axis could result in altered stress responses, potentially reducing symptoms of stress and anxiety.
Analyse Biochimique
Biochemical Properties
Pivagabine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of corticotropin-releasing factor (CRF), which is crucial in the body’s response to stress . Additionally, this compound has been shown to influence the function of GABA receptors, particularly GABA_A receptors, which are involved in inhibitory neurotransmission in the brain . These interactions help in reducing stress-induced changes in GABA_A receptor function and CRF concentrations in the brain .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body’s response to stress . By inhibiting the release of corticotropin-releasing factor (CRF), this compound helps in reducing the stress response at the cellular level . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA_A receptors and corticotropin-releasing factor (CRF). This compound binds to GABA_A receptors, enhancing their inhibitory effects on neurotransmission . This binding interaction helps in reducing neuronal excitability and promoting relaxation . Additionally, this compound inhibits the release of CRF, which is a key regulator of the stress response . By modulating CRF levels, this compound helps in reducing the activation of the HPA axis and mitigating the effects of stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a biological half-life of approximately 6.4 hours . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can modulate the HPA axis and reduce stress-induced changes in GABA_A receptor function and CRF concentrations . These effects are sustained over time, indicating the potential for long-term benefits in reducing stress and anxiety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce stress-induced changes in GABA_A receptor function and CRF concentrations . At higher doses, this compound may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with GABA_A receptors and CRF, contributing to the overall effects of this compound . The metabolic pathways of this compound also involve the modulation of metabolic flux and metabolite levels, which can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on GABA_A receptors and CRF . This compound may also interact with transporters and binding proteins that facilitate its distribution within cells and tissues . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the central nervous system, where it interacts with GABA_A receptors and CRF . It may also be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its binding interactions, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'argiotoxine, en particulier de l'argiotoxine 636, implique un processus en plusieurs étapes. La stratégie de synthèse comprend l'utilisation de blocs de construction majeurs et implique environ dix étapes . Le processus nécessite un contrôle précis des conditions de réaction pour assurer l'assemblage correct de la structure polyamine.
Méthodes de Production Industrielle : La production industrielle d'argiotoxine n'est pas largement documentée, probablement en raison de sa structure complexe et de la spécificité de sa source naturelle. La plupart des recherches se concentrent sur la synthèse à l'échelle du laboratoire pour des études scientifiques .
Analyse Des Réactions Chimiques
Types de Réactions : L'argiotoxine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier la structure afin d'étudier son activité biologique et ses applications thérapeutiques potentielles .
Réactifs et Conditions Courants : Les réactifs courants utilisés dans la synthèse et la modification de l'argiotoxine comprennent les acides aminés, les polyamines et divers solvants organiques. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour maintenir l'intégrité du composé .
Principaux Produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés d'argiotoxine avec des groupes fonctionnels modifiés. Ces dérivés sont utilisés pour étudier les relations structure-activité et améliorer l'efficacité du composé en tant que neurotoxine .
4. Applications de la Recherche Scientifique
L'argiotoxine a des applications significatives dans la recherche scientifique, en particulier en neurochimie et en pharmacologie. Elle est utilisée pour étudier les mécanismes de l'antagonisme des neurotransmetteurs et du blocage des canaux ioniques . La capacité du composé à affecter la transmission synaptique en fait un outil précieux pour le développement de nouveaux médicaments neurothérapeutiques . De plus, l'argiotoxine est utilisée dans les études électrophysiologiques pour comprendre le fonctionnement des récepteurs du glutamate et leur rôle dans les troubles neurologiques .
5. Mécanisme d'Action
L'argiotoxine exerce ses effets en antagonisant les actions du neurotransmetteur glutamate. Elle bloque le fonctionnement des canaux ioniques, en particulier ceux associés aux récepteurs NMDA (N-méthyl-D-aspartate) . Ce blocage affecte la transmission synaptique et peut moduler l'activité des récepteurs NMDA, qui sont cruciaux pour la plasticité synaptique et la formation de la mémoire . Les cibles moléculaires de l'argiotoxine comprennent les canaux ioniques et les sites récepteurs impliqués dans la neurotransmission .
Comparaison Avec Des Composés Similaires
L'argiotoxine est unique parmi les toxines polyamines en raison de sa structure spécifique et de son mode d'action. Des composés similaires comprennent d'autres acylpolyamines présentes dans les venins d'araignées, telles que les agatoxines et les ctenitoxines . Ces composés ciblent également les canaux ioniques et les récepteurs des neurotransmetteurs, mais diffèrent dans leurs structures moléculaires spécifiques et la nature de leurs chromophores . La capacité de l'argiotoxine à bloquer sélectivement les récepteurs NMDA la distingue des autres toxines similaires, ce qui en fait un outil précieux dans la recherche neurochimique .
Liste des Composés Similaires :
- Agatoxines
- Ctenitoxines
- Toxine d'araignée Joro
- Phrixotoxines
Propriétés
IUPAC Name |
4-(2,2-dimethylpropanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPNQDXRVRCTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046162 | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69542-93-4 | |
| Record name | Pivagabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69542-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivagabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivagabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12951 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pivagabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2,2-dimethylpropionyl)amino]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVAGABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


